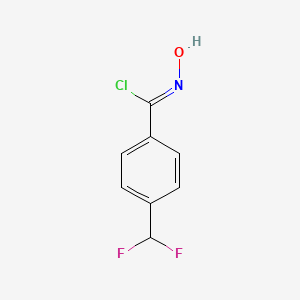

4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride

Overview

Description

“4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride” is likely a compound that contains a benzimidoyl group, a difluoromethyl group, and a hydroxy group . The benzimidoyl group consists of a benzene ring fused to an imidoyl group, which is a type of functional group containing a nitrogen atom double-bonded to a carbon atom . The difluoromethyl group contains a carbon atom bonded to two fluorine atoms and one hydrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoromethyl group and the hydroxy group to a benzimidoyl chloride molecule . Difluoromethylation is a process that has seen recent advances, with multiple reagents being developed for the introduction of a CF2H group . The hydroxy group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzimidoyl core . The presence of the difluoromethyl group could introduce steric and electronic effects that influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluoromethyl and hydroxy groups . The difluoromethyl group is known to influence the outcome of chemical reactions, and the hydroxy group could act as a nucleophile or a leaving group in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the difluoromethyl group could influence properties such as boiling point, melting point, and solubility .Scientific Research Applications

Radiofluorination and Radiopharmaceuticals

4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride plays a crucial role in the development of radiopharmaceuticals. For instance, it rapidly reacts with different alkenes and alkynes under mild conditions, facilitating the synthesis of low-molecular-weight radiopharmaceuticals. This application is particularly important for creating sensitive biopolymers through strain-promoted cycloadditions, enhancing the portfolio of available PET radiotracers (Zlatopolskiy et al., 2012). Furthermore, its use in Ru-promoted 1,3-dipolar cycloaddition with alkynes has been shown to be effective for synthesizing 18 F-labelled isoxazoles, including COX-2 inhibitors, demonstrating its potential in expanding the applications of PET radiotracers (Roscales & Kniess, 2019).

Synthesis of Heterocycles and Fluorinated Compounds

The compound is also used in the synthesis of various heterocycles and fluorinated organic compounds. It has been utilized as a building block for difluoromethylation reactions, which are crucial for introducing fluorine atoms into organic molecules. This process is important for creating compounds with enhanced stability, activity, and selectivity for use in pharmaceuticals and agrochemicals. The difluoromethylation of O-, S-, N-, and C-nucleophiles using difluoromethyltri(n-butyl)ammonium chloride highlights the versatility and effectiveness of difluorocarbene sources in organic synthesis (Wang, Huang, & Hu, 2011).

Advanced Materials

In the field of advanced materials, this compound has been explored for its application in creating molecularly imprinted polymers (MIPs) with enhanced binding capabilities for specific targets. This application is significant in environmental remediation, where selective binding and removal of contaminants are required. For example, the development of ionic liquid-based MIPs @ graphene oxide composites for removing emerging contaminants demonstrates the potential of using this compound in designing materials with specific molecular recognition properties (Das, Wankhade, & Kumar, 2021).

Catalytic and Synthetic Applications

The compound's utility extends to catalytic applications and the synthesis of isoxazoles, showcasing its role in facilitating regioselective and efficient synthetic pathways. A notable example is the catalyst- and solvent-free mechanochemical synthesis of isoxazoles, which provides an environmentally friendly and practical approach to synthesizing these compounds under ball milling conditions (Xu, Fan, Liu, & Wang, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as difluoromethylated pyrazole derivatives, have been found to interact with various enzymes and proteins

Mode of Action

Difluoromethylation processes generally involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This process can occur through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . The specific interactions between 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride and its targets would depend on the nature of these targets.

Biochemical Pathways

Difluoromethylation processes can potentially affect various biochemical pathways, depending on the nature of the targets and the specific interactions involved .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as other difluoromethylated compounds, have been studied . These studies suggest that the difluoromethyl group can enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the outcomes of difluoromethylation reactions can be restricted by the reaction environment

Safety and Hazards

properties

IUPAC Name |

(1Z)-4-(difluoromethyl)-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-7(12-13)5-1-3-6(4-2-5)8(10)11/h1-4,8,13H/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDPAKXKVRDPHR-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(F)F)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)

![(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1449995.png)

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1449997.png)

![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)

![[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl]triphenyl-phosphonium sulfate](/img/structure/B1450001.png)

![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1450002.png)

![1-[(3-Fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B1450004.png)

![3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1450013.png)